Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-
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Overview
Description
Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in synthetic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- typically involves multi-step reactions. One common method includes the use of triethylamine in diethyl ether and hexane, followed by heating for 24 hours. This is followed by treatment with hydrochloric acid in water at 20°C for another 24 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-step synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the spiro carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but with different ring sizes and substituents.
Spiropyran derivatives: Known for their photochromic properties, these compounds are used in various optical applications.
Uniqueness
Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
7-tert-butylspiro[3.5]nonane-1,3-dione |
InChI |
InChI=1S/C13H20O2/c1-12(2,3)9-4-6-13(7-5-9)10(14)8-11(13)15/h9H,4-8H2,1-3H3 |
InChI Key |
OGSPSUDMMYJEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(=O)CC2=O |
Origin of Product |
United States |
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